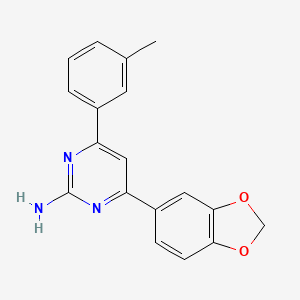

![molecular formula C19H18ClN3 B6347981 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354919-27-9](/img/structure/B6347981.png)

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

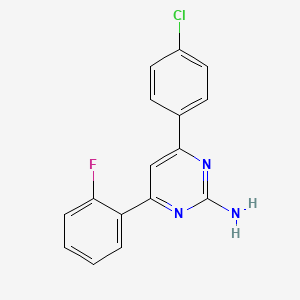

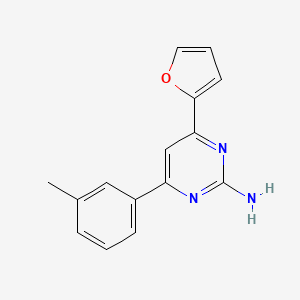

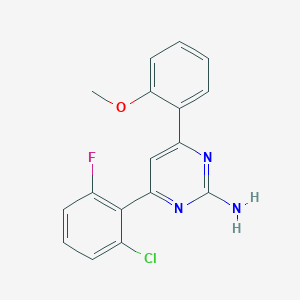

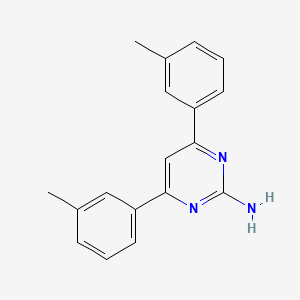

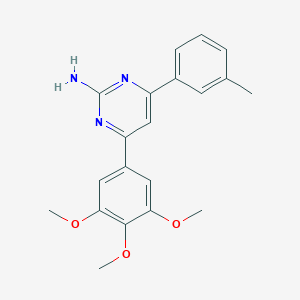

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of phenyl groups (aromatic rings) and a chloro group indicates that this compound might have interesting chemical properties and could be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with phenyl groups and a chloro group attached at specific positions. The exact structure would depend on the positions of these substituents on the pyrimidine ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could participate in a variety of chemical reactions. The presence of phenyl groups might make it a participant in electrophilic aromatic substitution reactions. The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Mecanismo De Acción

Target of Action

The primary target of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with PLK4, inhibiting its activity . This interaction disrupts the normal function of PLK4, leading to changes in centriole duplication and potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This disruption can lead to downstream effects on cell division and growth, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The compound has shown good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this .

Result of Action

The inhibition of PLK4 by the compound can lead to a decrease in centriole duplication, potentially slowing the growth of cancer cells . In vitro studies have shown that the compound has excellent antiproliferative activity against breast cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3/c1-12(2)13-3-5-14(6-4-13)17-11-18(23-19(21)22-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXSBHCQFUMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B6347950.png)

![ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate](/img/structure/B6347983.png)